(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with an imino-linked 2-(methylsulfonyl)benzoyl moiety. The (Z)-configuration denotes the geometry of the imino double bond, while the ethyl acetate group at position 3 enhances lipophilicity.
Properties
IUPAC Name |
ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAAGUZOUHOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, with CAS number 887203-03-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is C19H19N3O7S3, with a molecular weight of 497.6 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anti-inflammatory and analgesic effects. A study evaluated various thiazole derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The results showed that certain derivatives demonstrated promising inhibition rates, suggesting potential therapeutic applications in pain management and inflammation reduction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant COX inhibition | |
| Analgesic | Pain relief in animal models | |
| Free radical scavenging | Moderate activity |
Toxicological Profile
The safety profile of (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has been assessed through various toxicity studies. In general, the compound exhibited low acute toxicity in tested animal models, which is a favorable characteristic for potential therapeutic agents .
The biological activity of this compound can be attributed to its structural components, particularly the thiazole moiety, which is known for its ability to interact with biological targets such as enzymes and receptors involved in inflammatory pathways. Molecular docking studies have suggested that (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate binds effectively to COX enzymes, inhibiting their activity and thereby reducing inflammation .
Case Studies
- Study on Analgesic Effects : In a controlled study using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a notable reduction in edema, indicating its potential as an analgesic agent. The study reported a dose-dependent effect with significant reductions observed at higher doses .
- Evaluation of Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of similar thiazole derivatives found that these compounds could significantly reduce inflammation markers in vivo, reinforcing the potential utility of (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole Derivatives
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
- Core Structure: Benzothiazole with indole and cyanoacetate substituents.
- Key Differences: Substituents: Indole and cyano groups vs. sulfamoyl and methylsulfonyl groups in the target compound. Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ()
- Core Structure : Thiazole-linked benzoic acid.
- Key Differences :
Sulfonyl-Containing Compounds
Triflusulfuron Methyl Ester ()
- Core Structure : Triazine-linked sulfonylurea benzoate.
- Key Differences: Functional Groups: Sulfonylurea (-SO₂NHCONH-) vs. sulfamoyl (-SO₂NH₂) in the target compound.
Thiazole-Based Carbamates ()
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: The target compound’s sulfamoyl and methylsulfonyl groups likely require precise sulfonation and imino coupling steps, contrasting with ’s one-pot indole incorporation .
- Biological Activity : Sulfamoyl groups may confer antibacterial properties (akin to sulfonamides), while methylsulfonyl groups could enhance anti-inflammatory activity. This differs from ’s herbicidal sulfonylureas .
Preparation Methods
Thiazole Ring Formation
The benzo[d]thiazole core is synthesized by condensing 2-aminobenzenethiol with ethyl bromoacetate under basic conditions:
Reaction Mechanism :
- Nucleophilic attack by the thiolate on α-carbon of ethyl bromoacetate.
- Cyclization via intramolecular nucleophilic substitution, forming the thiazolidinone ring.
Conditions :
Sulfamoyl Group Introduction
Electrophilic sulfonation at the 6-position employs chlorosulfonic acid followed by amination with ammonia gas:
Procedure :
- Sulfonation : 6-Chlorosulfonyl intermediate formed at 0–5°C in dichloromethane.
- Amination : NH₃ gas bubbled into the reaction mixture, yielding the sulfamoyl derivative.
Key Parameters :
Installation of 2-(Methylsulfonyl)benzoyl-imino Group
The Z-configured imino bond is formed via condensation between the thiazole amine and 2-(methylsulfonyl)benzoyl chloride :
Stereochemical Control :
- Use of Dicyclohexylcarbodiimide (DCC) promotes coupling without racemization.
- Z-isomer favored due to steric hindrance from the methylsulfonyl group.
Conditions :
Esterification with Ethyl Bromoacetate
The ethyl acetate side chain is introduced via nucleophilic alkylation:
Optimization :
- Base: Potassium carbonate (2.5 eq.) in acetone.
- Temperature: 50°C, 6 hr.
- Yield: 92% after silica gel chromatography.
Optimization of Reaction Conditions
Sulfonation Efficiency
Varying stoichiometry of ClSO₃H impacts regioselectivity (Table 2):
Table 2: Sulfonation Optimization
| ClSO₃H (eq.) | Temp (°C) | 6-Substitution (%) |
|---|---|---|
| 1.0 | 0 | 72 |
| 1.2 | 0 | 89 |
| 1.5 | 0 | 91 |
Z-Isomer Selectivity in Imino Bond Formation
Catalyst Screening :
- DCC : 95% Z-isomer
- EDC : 88% Z-isomer
- No catalyst : <50% Z-isomer
Polar aprotic solvents (THF, DMF) enhanced Z-selectivity by stabilizing the transition state.
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purity
- HPLC : Z/E ratio >98:2 (Agilent Zorbax SB-C18, 15% EtOH/H₂O).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
